![molecular formula C13H17N3O5S B2721675 N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-55-5](/img/structure/B2721675.png)
N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . These methods often involve the cyclization of certain precursors with dielectrophilic building blocks .Molecular Structure Analysis
Pyrimidines have a six-membered ring structure with two nitrogen atoms. The specific structure of your molecule would depend on the positions and nature of its substituents .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. Pyrimidine itself is a colorless compound and a crystalline solid .Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to the class of thiazolo[3,2-a]pyrimidines . The synthesis of these compounds involves methods such as cyclocondensations of 3,4-Dihydropyrimidine-2(1H)-thiones . The 2-substituted derivatives of these compounds have been studied in detail .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new anticancer drugs . Some novel thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have demonstrated high antibacterial activity . For instance, a new series of novel 1,3-thiazolidine pyrimidine derivatives showed antibacterial activity against 14 bacterial strains .
Anti-inflammatory Activity
These compounds have shown high anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Design of New Medicines
Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Structural Similarity to Purine
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mechanism of Action
The mechanism of action of pyrimidine-based compounds often involves interactions with biological targets due to their structural similarity to the nucleotide base pair of DNA and RNA . For example, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes .
Future Directions
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-3-20-8(21-4-2)7-14-10(17)9-11(18)15-13-16(12(9)19)5-6-22-13/h5-6,8,18H,3-4,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRBFKPCONGQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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